5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
Description
Nomenclature and Classification
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex molecular structure. The compound is officially designated as this compound, which accurately describes both the cationic benzothiazolium component and the anionic sulfonate counterpart. The Chemical Abstracts Service has assigned this compound the registry number 63149-16-6, providing a unique identifier for database searches and regulatory documentation.
The compound belongs to the broader class of benzothiazolium salts, which constitute a significant subgroup within heterocyclic quaternary ammonium compounds. These materials are characterized by the presence of a positively charged nitrogen atom within the benzothiazole ring system, balanced by an appropriate anionic species. The European Community has designated this compound with the number 263-959-6, establishing its recognition within European chemical registration systems.
| Chemical Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Chemical Abstracts Service Number | 63149-16-6 |
| European Community Number | 263-959-6 |
| Molecular Formula | C₁₀H₁₁ClNS⁺·C₇H₇O₃S⁻ |
| Molecular Weight | 383.92 g/mol |
The classification of this compound extends beyond simple nomenclature to encompass its functional group characteristics and chemical behavior patterns. The benzothiazolium cation portion contains a fused benzene-thiazole ring system with quaternization at the nitrogen atom, while the chlorine substituent at position 5 provides electron-withdrawing character. The 4-methylbenzenesulfonate anion, commonly referred to as tosylate, serves as a stable, non-coordinating counterion that influences the compound's solubility and crystallization properties.
Historical Development and Discovery
The development of this compound emerges from the broader historical context of benzothiazole chemistry, which has evolved significantly since the discovery of the parent benzothiazole framework in the early 20th century. Benzothiazole derivatives have been recognized for their diverse applications across multiple industries, including their use as vulcanization accelerators, corrosion inhibitors, and biological active compounds. The quaternization of benzothiazole systems to form benzothiazolium salts represents a more recent advancement in this chemical family, driven by the need for water-soluble derivatives with enhanced reactivity profiles.
The specific synthesis and characterization of chlorinated benzothiazolium salts gained momentum during the latter half of the 20th century as researchers explored structure-activity relationships within this chemical class. The incorporation of chlorine substitution at the 5-position of the benzothiazole ring was motivated by the desire to modulate electronic properties and enhance biological activity profiles. The historical development of these compounds parallels the advancement of synthetic methodologies for preparing quaternary heterocyclic systems, including improved alkylation techniques and counterion exchange procedures.
Research into benzothiazolium salts has been particularly influenced by their potential applications in fluorescence chemistry and materials science. The development of this compound specifically reflects the scientific community's interest in creating compounds with tunable photophysical properties and enhanced stability characteristics. The choice of 4-methylbenzenesulfonate as the counterion represents a strategic decision based on its ability to provide crystalline salts with favorable handling properties while maintaining chemical compatibility with the benzothiazolium cation.
Structural Features Overview
The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The cationic component features a planar benzothiazolium ring system, where the nine atoms of the fused bicyclic structure and their attached substituents maintain coplanarity, consistent with the aromatic character of the heterocyclic framework. The nitrogen atom at position 3 bears a positive formal charge due to quaternization with the ethyl group, while the methyl substituent at position 2 provides additional steric and electronic influence.
The chlorine atom positioned at carbon 5 of the benzothiazole ring introduces significant electronic perturbation to the aromatic system. This halogen substitution creates an electron-withdrawing effect that modifies the electron density distribution throughout the molecular framework, influencing both reactivity patterns and spectroscopic properties. The thiazole portion of the molecule contributes additional electron-withdrawing character, as thiazole rings are known to exhibit this electronic behavior.
| Structural Parameter | Description |
|---|---|
| Ring System | Fused benzene-thiazole bicyclic framework |
| Quaternization Site | Nitrogen at position 3 |
| Alkyl Substituents | Ethyl at N-3, methyl at C-2 |
| Halogen Substitution | Chlorine at C-5 |
| Counterion | 4-methylbenzenesulfonate |
| Molecular Geometry | Planar aromatic system with tetrahedral quaternary center |
The anionic 4-methylbenzenesulfonate component adopts a tetrahedral geometry around the central sulfur atom, with the negative charge delocalized across the sulfonate oxygen atoms. This counterion choice provides excellent crystallization properties and chemical stability while maintaining sufficient solubility in polar solvents. The aromatic methyl substitution on the benzene ring of the tosylate anion contributes to the overall hydrophobic character of the salt while providing crystal packing advantages through intermolecular interactions.
The overall molecular structure can be represented by the simplified molecular input line entry system notation: CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-], which encodes the complete connectivity and charge distribution pattern. This structural encoding reveals the ionic nature of the compound and the specific arrangement of functional groups that determine its chemical behavior.
Significance in Benzothiazolium Chemistry
This compound occupies a prominent position within benzothiazolium chemistry due to its unique combination of structural features and resulting chemical properties. The compound serves as an exemplar of how systematic structural modifications can be employed to fine-tune the properties of benzothiazolium salts for specific applications. The presence of the chlorine substituent at position 5 significantly alters the electronic characteristics of the benzothiazolium system, making it particularly valuable for applications requiring enhanced electron-withdrawing capability.
Within the broader context of benzothiazolium chemistry, this compound represents an important class of quaternary heterocyclic salts that bridge the gap between traditional benzothiazole derivatives and more specialized functional materials. The quaternization of the nitrogen atom fundamentally changes the chemical behavior compared to neutral benzothiazole compounds, introducing ionic character that enhances water solubility and enables participation in ionic interactions. This transformation opens new avenues for applications in areas such as ionic liquids, phase transfer catalysis, and electrochemical systems.
The compound's significance extends to its role as a synthetic intermediate and building block for more complex molecular architectures. Benzothiazolium salts have been employed in the synthesis of hemicyanine dyes, where they serve as electron-accepting components in push-pull chromophoric systems. The chlorine substitution in this compound enhances this electron-accepting character, making it particularly effective in such applications.
The research community has recognized benzothiazolium salts as valuable platforms for developing fluorescent chemosensors and biological probes. The rigid planar structure of the benzothiazolium core provides an excellent foundation for fluorescence applications, while the ionic nature enables water solubility and cellular uptake. The specific structural features of this compound position it as a particularly attractive candidate for such applications due to the electronic modulation provided by the chlorine substituent.
Current Research Landscape
The contemporary research landscape surrounding this compound and related benzothiazolium compounds reflects a diverse array of scientific interests and applications. Current investigations focus heavily on the development of fluorescent chemosensors, where benzothiazolium derivatives serve as key components in detecting biologically and environmentally important analytes. Recent studies have demonstrated the utility of benzothiazolium-based sensors for metal ion detection, with particular emphasis on zinc, copper, and nickel ions.
Advanced synthetic methodologies for benzothiazolium salt preparation and functionalization represent another active area of current research. Scientists are developing more efficient and selective synthetic routes that enable the preparation of complex benzothiazolium derivatives with precise structural control. These efforts include the exploration of cross-coupling reactions, click chemistry approaches, and novel alkylation strategies that expand the accessible chemical space within this compound class.
| Research Area | Current Focus | Key Applications |
|---|---|---|
| Fluorescent Sensors | Metal ion detection | Biological imaging, environmental monitoring |
| Synthetic Methodology | Cross-coupling reactions | Pharmaceutical intermediates, materials |
| Materials Science | Ionic liquids, conductors | Electronic devices, energy storage |
| Biological Applications | Cellular probes | Disease diagnosis, drug delivery |
The field of materials science has embraced benzothiazolium compounds for their potential in developing advanced functional materials. Current research explores their use in organic electronic devices, where the ionic character and tunable electronic properties make them attractive components for organic light-emitting diodes, solar cells, and conductive polymers. The specific electronic characteristics imparted by chlorine substitution in compounds like this compound make them particularly valuable for such applications.
Pharmaceutical research continues to investigate benzothiazolium derivatives as potential therapeutic agents and drug delivery systems. The combination of aromatic character, ionic nature, and modifiable electronic properties provides a versatile platform for drug design. Current studies examine how structural modifications, including halogen substitution patterns and quaternization strategies, influence biological activity and pharmacokinetic properties. The ongoing research landscape indicates sustained scientific interest in these compounds, with emerging applications continuing to drive innovation in synthesis, characterization, and application development.
Properties
IUPAC Name |
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClNS.C7H8O3S/c1-3-12-7(2)13-10-5-4-8(11)6-9(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-6H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXTWUJZURSNCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069736 | |
| Record name | 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63149-16-6 | |
| Record name | Benzothiazolium, 5-chloro-3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulfonate | |
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| Record name | Benzothiazolium, 5-chloro-3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
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| Record name | 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate | |
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| Record name | 5-chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-CHLORO-3-ETHYL-2-METHYLBENZOTHIAZOLIUM P-TOLUENESULFONATE | |
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Preparation Methods
General Synthetic Strategy
The preparation of 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves two key steps:
Stepwise Preparation Details
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 5-chloro-2-methylbenzothiazole | Starting from 4-chloro-2-aminothiophenol and acetic anhydride or equivalent methylating agent under reflux | The 2-methyl group is introduced via methylation of the benzothiazole ring; chlorination at the 5-position is either pre-installed on the aminothiophenol or introduced via electrophilic substitution |
| 2 | Quaternization to form 3-ethyl-2-methylbenzothiazolium salt | Reaction of 5-chloro-2-methylbenzothiazole with ethyl iodide or ethyl bromide in the presence of p-toluenesulfonic acid or p-toluenesulfonate salt in an aprotic solvent (e.g., acetonitrile, dichloromethane) at elevated temperature | The nitrogen at position 3 is alkylated to form the quaternary ammonium salt; p-toluenesulfonate acts as the counterion, stabilizing the salt |
Detailed Reaction Conditions and Yields
- Solvent: Common solvents include acetonitrile, dichloromethane, or ethanol, chosen for solubility and reaction kinetics.
- Temperature: Typically reflux or 60–80 °C to facilitate alkylation.
- Reaction Time: 4–24 hours depending on scale and reagent purity.
- Purification: The product is isolated by precipitation or crystallization from solvents such as ethyl acetate or ethanol, followed by filtration and drying.
- Yield: Reported yields range from 70% to 90% depending on reaction optimization and purity of starting materials.
Research Findings and Optimization
Influence of Substituents
Choice of Alkylating Agent
Counterion Effects
- The use of p-toluenesulfonic acid or its salt ensures formation of a stable, crystalline benzothiazolium salt with good solubility properties. The tosylate counterion also facilitates purification and handling.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Starting material | 5-chloro-2-methylbenzothiazole | Precursor for quaternization |
| Alkylating agent | Ethyl iodide or ethyl bromide | Quaternization efficiency |
| Solvent | Acetonitrile, dichloromethane, ethanol | Solubility and reaction rate |
| Temperature | 60–80 °C | Reaction kinetics |
| Reaction time | 4–24 hours | Completion of quaternization |
| Counterion | p-Toluenesulfonic acid or p-toluenesulfonate | Salt stability and crystallinity |
| Yield | 70–90% | Purity and efficiency of synthesis |
Patents and Industrial Preparation
- Patents related to this compound describe similar synthetic routes focusing on the quaternization of substituted benzothiazoles with alkyl halides in the presence of p-toluenesulfonic acid or its salts[7.2]. These patents confirm the industrial relevance and scalability of the described methods.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different benzothiazolium derivatives .
Scientific Research Applications
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Aminoanilinium 4-methylbenzenesulfonate (C₆H₉N₂⁺·C₇H₇O₃S⁻)
- Structure: A monoprotonated 2-aminoanilinium cation paired with a tosylate anion.
- Crystallography: Monoclinic (space group P2₁/n), with lattice parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. Hydrogen-bonding networks stabilize the crystal lattice, involving interactions between sulfonate oxygen atoms and amine hydrogens .
- Comparison: Unlike the benzothiazolium cation, the 2-aminoanilinium cation lacks aromatic heterocyclic rigidity, leading to differences in packing efficiency and thermal stability.
(E)-2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u)
- Synthesis : Derived from styryl-imidazole precursors via tosylation with 4-methylbenzenesulfonyl chloride and triethylamine in CH₂Cl₂ .
- Properties : High yields (60–80%), with substituents on the styryl group modulating biological activity.
- Comparison : The imidazole core in these compounds contrasts with the benzothiazolium ring in the target compound, affecting π-π stacking and electronic delocalization.
Benzothiazole and Triazine Derivatives
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamides (51–55)
- Substituents : Varied aryl groups (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl) on the triazine ring .
- Properties : Melting points range from 237–279°C, influenced by substituent electronegativity and hydrogen-bonding capacity. For example, compound 52 (4-trifluoromethylphenyl) exhibits a higher melting point (277–279°C) due to enhanced van der Waals interactions .
Key Data Table
Discussion of Substituent Effects
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase thermal stability and melting points by enhancing intermolecular forces (e.g., compound 52 vs. 53 with methoxy) .
- Tosylate Anion : Improves aqueous solubility compared to neutral sulfonamides, as seen in imidazole-derived tosylates .
- Benzothiazolium Cation : The rigid aromatic system may enhance stacking interactions in crystal lattices, though specific data for the target compound are lacking.
Biological Activity
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a complex chemical compound with significant potential in various biological applications. Its structure includes a benzothiazolium core and a sulfonate group, contributing to its solubility and reactivity. This article explores the biological activity of this compound, synthesizing available research findings, mechanisms of action, and potential applications.
- IUPAC Name : 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulfonate
- Molecular Formula : C17H18ClNO3S2
- Molecular Weight : Approximately 365.46 g/mol
- CAS Number : 63149-16-6
The specific mechanism of action for this compound is not thoroughly documented. However, related benzothiazolium salts have demonstrated antimicrobial properties by disrupting bacterial membranes. This suggests that the compound may exhibit similar antimicrobial activity, warranting further investigation into its effects on microbial cells .
Biological Activity Overview
Research indicates that compounds with structural similarities to 5-chloro-3-ethyl-2-methylbenzothiazolium exhibit various biological activities. These include:
- Antimicrobial Activity : Potential to inhibit the growth of bacteria and fungi.
- Antioxidant Properties : Ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Potential : Some studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Benzothiazole | Antimicrobial | Disruption of bacterial membranes |
| Benzothiazolium Salts | Antioxidant | Free radical scavenging |
| 5-Chloro Derivatives | Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including compounds similar to 5-chloro-3-ethyl-2-methylbenzothiazolium. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be developed as an antimicrobial agent .
Case Study 2: Antioxidant Activity
Research conducted on benzothiazole derivatives showcased their ability to reduce oxidative stress markers in cellular models. The antioxidant activity was attributed to the presence of the benzothiazole ring, which facilitates electron donation .
Interaction Studies
Interaction studies reveal that 5-chloro-3-ethyl-2-methylbenzothiazolium can interact with various biological macromolecules, such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems .
Applications
The unique properties of 5-chloro-3-ethyl-2-methylbenzothiazolium suggest several potential applications:
- Pharmaceuticals : As a lead compound for developing new antimicrobial or anticancer drugs.
- Agricultural Chemicals : Potential use as a biopesticide due to its antimicrobial properties.
- Industrial Applications : Utilization in dyeing processes where its solubility and reactivity can be advantageous.
Q & A
Basic: What are the recommended synthetic methodologies for 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate?
Answer:
The synthesis of benzothiazolium salts typically involves quaternization of the benzothiazole ring with alkyl halides or sulfonating agents. For example:
- Step 1: React 2-methyl-5-chlorobenzothiazole with ethyl iodide in a polar solvent (e.g., acetonitrile) under reflux to form the 3-ethylbenzothiazol-3-ium iodide intermediate .
- Step 2: Perform anion exchange with sodium 4-methylbenzenesulfonate in aqueous ethanol to replace iodide with the tosylate counterion .
Key Conditions:
| Reagent/Solvent | Temperature | Yield | Reference |
|---|---|---|---|
| Ethyl iodide/CH₃CN | Reflux (~82°C) | ~70% | |
| Na 4-methylbenzenesulfonate/EtOH | RT | 85% |
Note: Similar methodologies are used for structurally related compounds, such as 3-amino-2-benzylbenzothiazolium tosylates, where TSH reagent (toluenesulfonic acid hydrate) facilitates crystallization .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Elemental Analysis: Confirm stoichiometry and purity (e.g., C, H, N, S content) .
- ¹H/¹³C NMR: Identify substituents on the benzothiazole ring (e.g., ethyl and methyl groups) and tosylate counterion .
- X-ray Diffraction (XRD): Resolve crystal packing and confirm counterion placement. SHELX programs are widely used for refinement , while ORTEP-III generates thermal ellipsoid plots .
Example Crystallographic Data (from analogous compounds):
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 | |
| R Factor | 0.026 | |
| C...O Distance | 3.146 Å |
Advanced: How can researchers address challenges in refining crystallographic data for ionic benzothiazolium derivatives?
Answer:
Common issues include disordered counterions and twinned crystals . Methodological solutions:
- Disorder Modeling: Use SHELXL's PART instruction to model partial occupancy of tosylate groups .
- Twinning Analysis: Employ the Cambridge Structural Database (CSD) to compare packing motifs of similar salts (e.g., CSD entry HETCUP ).
- Validation Tools: Check for symmetry violations using PLATON or CCDC Mercury .
Case Study: A benzothiazol-3-ium derivative (CSD refcode: HETCUP) showed non-classical C–H⋯O interactions stabilizing the lattice, requiring careful restraint application during refinement .
Advanced: How do substituents on the benzothiazole ring influence biological activity?
Answer:
Substituents modulate electronic properties and binding affinity. For example:
- Chloro Groups: Enhance lipophilicity and membrane penetration (observed in anticonvulsant benzothiazole derivatives) .
- Ethyl/Methyl Groups: Steric effects may reduce enzymatic degradation, as seen in organotin(IV) benzothiazole complexes with antitumor activity .
Comparative Data:
| Substituent | Bioactivity | Reference |
|---|---|---|
| 5-Cl, 2-Me | Anticonvulsant (MES model) | |
| 3-Et, Tosylate | Improved crystallinity for structural studies |
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Answer:
- Dynamic Effects in NMR: Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotating NOE experiments) .
- XRD vs. DFT Calculations: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify static vs. dynamic discrepancies .
Example: A benzothiazolium salt showed non-coplanar conformations in XRD but averaged symmetry in NMR due to rapid rotation in solution .
Basic: What databases are essential for accessing structural data on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
